molecular formula C21H30N2O5 B2601678 5-Benzyl 2-tert-butyl 8-(hydroxymethyl)-2,5-diazaspiro[3.5]nonane-2,5-dicarboxylate CAS No. 1823417-97-5

5-Benzyl 2-tert-butyl 8-(hydroxymethyl)-2,5-diazaspiro[3.5]nonane-2,5-dicarboxylate

Cat. No.: B2601678
CAS No.: 1823417-97-5
M. Wt: 390.48
InChI Key: HJXKZFGSFOGCPG-UHFFFAOYSA-N
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Description

5-Benzyl 2-tert-butyl 8-(hydroxymethyl)-2,5-diazaspiro[3.5]nonane-2,5-dicarboxylate is a complex organic compound characterized by its spirocyclic structure. This compound features a unique arrangement of benzyl, tert-butyl, and hydroxymethyl groups attached to a diazaspiro nonane core. The presence of multiple functional groups makes it an interesting subject for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzyl 2-tert-butyl 8-(hydroxymethyl)-2,5-diazaspiro[35]nonane-2,5-dicarboxylate typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting suitable catalysts, solvents, and reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Benzyl 2-tert-butyl 8-(hydroxymethyl)-2,5-diazaspiro[3.5]nonane-2,5-dicarboxylate can undergo several types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The benzyl and tert-butyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield benzyl carboxylic acid, while reduction of the carbonyl groups can produce corresponding alcohols.

Scientific Research Applications

5-Benzyl 2-tert-butyl 8-(hydroxymethyl)-2,5-diazaspiro[3.5]nonane-2,5-dicarboxylate has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.

    Industry: It can be utilized in the synthesis of specialty chemicals and materials with desired properties.

Mechanism of Action

The mechanism of action of 5-Benzyl 2-tert-butyl 8-(hydroxymethyl)-2,5-diazaspiro[3.5]nonane-2,5-dicarboxylate involves its interaction with molecular targets through its functional groups. The benzyl and tert-butyl groups may facilitate binding to hydrophobic pockets of proteins, while the hydroxymethyl group can form hydrogen bonds with active sites. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    7-Benzyl 2-tert-butyl 2,7-diazaspiro[3.5]nonane-2,7-dicarboxylate: Similar spirocyclic structure but with different positioning of functional groups.

    tert-Butyl 5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate: Contains an oxa group instead of a hydroxymethyl group.

Uniqueness

5-Benzyl 2-tert-butyl 8-(hydroxymethyl)-2,5-diazaspiro[3.5]nonane-2,5-dicarboxylate is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and potential biological activity. The presence of both benzyl and tert-butyl groups, along with the hydroxymethyl group, allows for diverse interactions and applications in various fields.

Properties

IUPAC Name

5-O-benzyl 2-O-tert-butyl 8-(hydroxymethyl)-2,5-diazaspiro[3.5]nonane-2,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N2O5/c1-20(2,3)28-18(25)22-14-21(15-22)11-17(12-24)9-10-23(21)19(26)27-13-16-7-5-4-6-8-16/h4-8,17,24H,9-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJXKZFGSFOGCPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CC(CCN2C(=O)OCC3=CC=CC=C3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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